AMMONIUM-D4 DEUTEROXIDE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

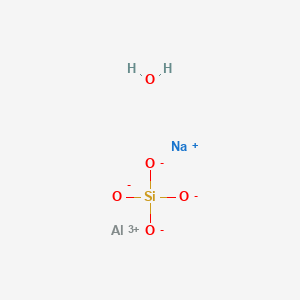

Ammonium-d4 deuteroxide, with the empirical formula ND4OD, is a colorless liquid . It is characterized by amino groups and deuteration of hydrogen atoms . The CAS Number for this compound is 12168-30-8 .

Synthesis Analysis

The synthesis of this compound involves two steps . First, amino-deuterated ammonium (NH4D2O) is prepared by the reaction of heavy water (D2O) and ammonium chloride (NH4Cl). Next, a heavy water amino group-d4 is obtained by a reaction with deuteration (ND3) of ammonia .Molecular Structure Analysis

The molecular weight of this compound is 40.08 . The Hill Notation for this compound is ND4OD .Physical And Chemical Properties Analysis

This compound has a higher density and boiling point, and has a lower volatility than ordinary amino groups . It is stable at room temperature and compatible with common organic solvents and water . The density of this compound is 1.056 g/mL at 25 °C .Safety and Hazards

将来の方向性

Ammonium-d4 deuteroxide is mainly used as a labeling reagent in nuclear magnetic resonance (NMR) experiments and research . It can be used as a solvent, internal reference compound, and reference standard to study the structure and reaction mechanism of organic compounds . The future directions of this compound could involve further exploration of its uses in various scientific and industrial applications.

特性

| { "Design of the Synthesis Pathway": "The synthesis of ammonium-d4 deuterioxide can be achieved by the reaction of deuterium oxide with ammonium hydroxide in the presence of a deuterium exchange catalyst.", "Starting Materials": ["Deuterium oxide", "Ammonium hydroxide"], "Reaction": ["1. Mix deuterium oxide and ammonium hydroxide in a reaction flask.", "2. Add a deuterium exchange catalyst to the reaction mixture.", "3. Heat the reaction mixture to a temperature of 50-60°C and stir for several hours.", "4. Allow the reaction mixture to cool and then filter the resulting ammonium-d4 deuteroxide solution." ] } | |

| 14067-21-1 | |

分子式 |

D5NO |

分子量 |

40.08 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。